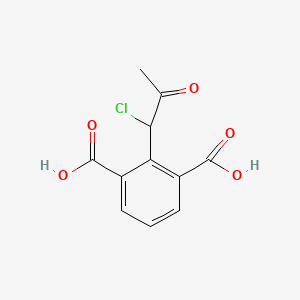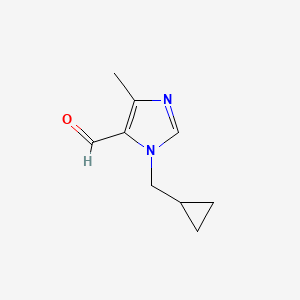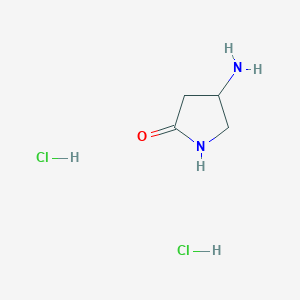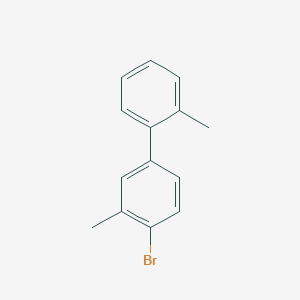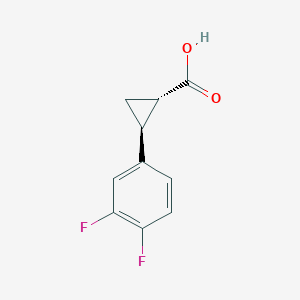
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F2COOH. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as dimethylsulfoxonium methylide in the presence of a polar solvent like dimethyl sulfoxide. The reaction is carried out at temperatures ranging from -10°C to 90°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Cyclopropane, 1,2-difluoro-, trans-
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Comparison:
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound has an amine group instead of a carboxylic acid group, which affects its reactivity and biological activity.
- Cyclopropane, 1,2-difluoro-, trans-: This compound lacks the carboxylic acid group, making it less polar and affecting its solubility and reactivity.
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is very similar but may have different stereochemistry or additional substituents that alter its properties.
The uniqueness of trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8F2O2 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
Clé InChI |
CSLVZAGSOJLXCT-RQJHMYQMSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)F)F |
SMILES canonique |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


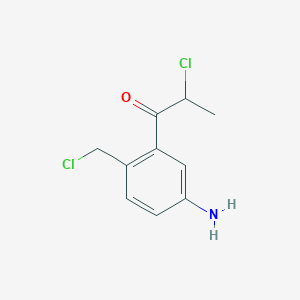
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
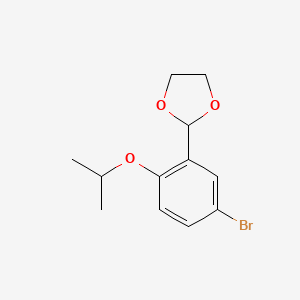

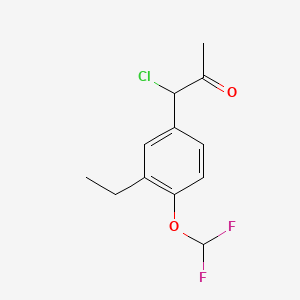
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)

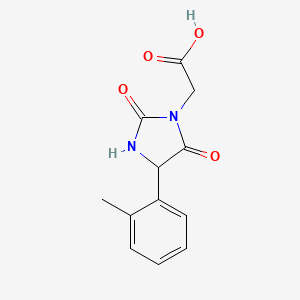
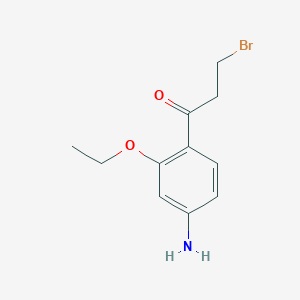
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
